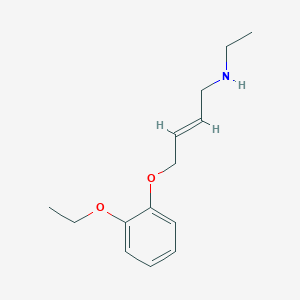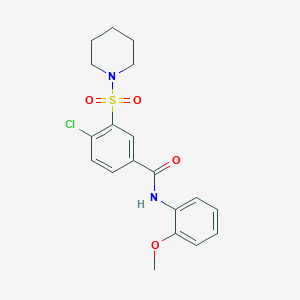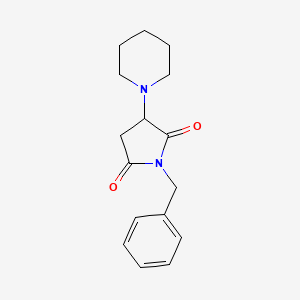![molecular formula C16H14N2O3 B4974868 3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)
3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one (MNPP) is a chemical compound that has been widely studied for its potential applications in scientific research. MNPP is also known as p-Nitrophenyl (p-NP) and is a derivative of chalcone, which is a class of organic compounds that possess a wide range of biological and pharmacological activities. MNPP has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of MNPP is complex and involves the inhibition of various enzymes and biochemical pathways. MNPP has been found to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which is responsible for skin pigmentation. MNPP has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of neurotransmitters in the brain. MNPP has also been found to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
MNPP has been found to possess a variety of biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress. MNPP has also been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various biological processes. MNPP has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the treatment of various infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MNPP has also been found to possess a variety of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, MNPP also has some limitations for lab experiments. It may exhibit toxicity at high concentrations, making it necessary to use caution when handling the compound. MNPP may also exhibit limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research involving MNPP. One potential area of research is the development of MNPP-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MNPP has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Another area of research is the investigation of the mechanism of action of MNPP, which may provide insights into the regulation of various biological processes. Finally, further research is needed to determine the safety and efficacy of MNPP for use in humans, which may involve clinical trials and toxicity studies.
Métodos De Síntesis
The synthesis of MNPP can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of an aldehyde and a ketone in the presence of a base catalyst. Another method involves the reaction of p-nitroaniline with acetophenone in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain MNPP in its pure form.
Aplicaciones Científicas De Investigación
MNPP has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, including the inhibition of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various biological processes. MNPP has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-3-(2-methyl-5-nitroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-7-8-14(18(20)21)11-15(12)17-10-9-16(19)13-5-3-2-4-6-13/h2-11,17H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHITSXWITUND-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methyl-5-nitroanilino)-1-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)
![2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)

![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)
![ethyl [5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)


![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4974843.png)




![1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4974886.png)
![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)